molecular formula C12H15NO B1438289 Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine CAS No. 1021090-63-0

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine

Cat. No. B1438289
M. Wt: 189.25 g/mol
InChI Key: OZDISDUGRVIKHR-UHFFFAOYSA-N
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Description

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is a chemical compound with the molecular formula C12H15NO. It is related to 2,3-dihydro-1-benzofuran-5-ylmethanol, which has the molecular formula C9H10O2 .

Scientific Research Applications

Enantioselective Synthesis and Homophenylalanine Analogs

Demir et al. (2004) described an enantioselective synthesis route for conformationally restricted homophenylalanine analogs. They utilized simple aromatic aldehydes and acetylfuran as starting materials. The synthesis involved cyclopropanation, conversion of cyclopropyl ketones to oxime ethers, and oxidation of the furan ring. This process is significant for synthesizing α-(2-phenylcyclopropyl) glycine, a restricted analog of the amino acid phenylalanine, indicating its potential in developing novel amino acid derivatives and peptidomimetics Demir et al., 2004.

Novel Synthesis of Benzofuran- and Indol-2-yl-methanamine Derivatives

Schlosser et al. (2015) reported a novel synthesis method for benzofuran-2-yl-methanamine derivatives, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids. The method is useful for generating various substituted benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds, indicating its potential in diversifying the chemical structure and possibly altering biological activities Schlosser et al., 2015.

Anticholinesterase and Antimitotic Activities

Luo et al. (2005) synthesized carbamates based on furobenzofuran and methanobenzodioxepine molecular skeletons and assessed them as anticholinesterase agents. The compounds exhibited potent inhibition of acetyl- or butyrylcholinesterase, indicating potential therapeutic applications in diseases where cholinesterase activity is a concern, like Alzheimer's disease Luo et al., 2005. Additionally, Umesha et al. (2018) investigated benzofuran-linked tetralones for antimitotic activity, suggesting potential in cancer therapy Umesha et al., 2018.

Synthesis of Novel Compounds

Eresko et al. (2010) explored the synthesis of diazepine derivatives, providing a foundation for creating novel compounds with potential biological activities Eresko et al., 2010. Li et al. (2005) isolated new benzofurans with cytotoxic activities from Styrax perkinsiae seeds, indicating potential in drug discovery Li et al., 2005.

properties

IUPAC Name

cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-12(8-1-2-8)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8,12H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDISDUGRVIKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC3=C(C=C2)OCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine

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